N-allyl-3-bromo-4-methoxybenzamide
Description
N-allyl-3-bromo-4-methoxybenzamide is a benzamide derivative with a bromine atom at the 3-position, a methoxy group at the 4-position of the benzene ring, and an allyl group attached to the amide nitrogen. Its molecular formula is C₁₁H₁₁BrNO₂, with a molecular weight of 269.18 g/mol (calculated). Benzamides are known for diverse applications, including medicinal chemistry, where substituents like bromo and methoxy modulate electronic properties and biological activity .
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C11H12BrNO2/c1-3-6-13-11(14)8-4-5-10(15-2)9(12)7-8/h3-5,7H,1,6H2,2H3,(H,13,14) |
InChI Key |
LSMLIEKOSNQLNX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCC=C)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC=C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs and Substituent Effects
Key Observations :
- Positional Isomerism : The main compound and 4-Bromo-N-butyl-3-methoxybenzamide are positional isomers, with bromo/methoxy groups swapped (3 vs. 4 positions). This alters electronic effects: bromo (electron-withdrawing) and methoxy (electron-donating) create distinct dipole moments, influencing solubility and reactivity .
- N-Substituent Impact: Allyl Group: Introduces unsaturation (C=C), enhancing reactivity (e.g., susceptibility to addition reactions) and moderately increasing lipophilicity. Benzoxazolyl Group: Adds aromaticity and bulk, which may enhance binding to biological targets but reduce solubility .
Physical Properties :
- Solubility : Allyl and butyl derivatives are likely soluble in organic solvents (e.g., DMSO, chloroform), while the benzoxazolyl analog may require polar aprotic solvents due to its bulk .
- Melting Points: No direct data is available for the main compound, but analogs suggest that increased molecular weight (e.g., 437.29 g/mol for the benzoxazolyl derivative) correlates with higher melting points .
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